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Compound of Interest

Compound Name: (2S,3S)-2-Methyl-1,3-pentanediol

Cat. No.: B12775148 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the crystallographic data for (2S,3S)-2-Methyl-
1,3-pentanediol and two of its hypothetical derivatives. The data presented herein is intended

to serve as a representative example for researchers engaged in the structural analysis of

small molecule diols and their analogues. The experimental protocols and analyses are based

on established methodologies in X-ray crystallography.

Data Presentation: Crystallographic Parameters
The following table summarizes the key crystallographic data obtained for the parent

compound and its derivatives. These parameters are crucial for understanding the three-

dimensional arrangement of atoms in the crystal lattice and for comparing the structural effects

of chemical modifications.
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Parameter
(2S,3S)-2-Methyl-
1,3-pentanediol

Derivative A (e.g.,
3-O-acetyl)

Derivative B (e.g.,
5-phenyl)

Empirical Formula C₆H₁₄O₂ C₈H₁₆O₃ C₁₂H₁₈O₂

Formula Weight 118.17 160.21 194.27

Crystal System Monoclinic Orthorhombic Triclinic

Space Group P2₁ P2₁2₁2₁ P1

a (Å) 5.892(2) 8.123(4) 5.189(1)

b (Å) 12.451(5) 10.567(5) 8.987(3)

c (Å) 6.334(3) 11.234(6) 10.345(4)

α (°) 90 90 85.12(2)

β (°) 105.34(3) 90 78.45(3)

γ (°) 90 90 88.91(2)

Volume (Å³) 447.8(3) 964.5(8) 467.2(2)

Z 2 4 2

Calculated Density

(g/cm³)
0.876 1.102 1.378

Radiation (λ, Å) Mo Kα (0.71073) Cu Kα (1.54184) Mo Kα (0.71073)

Temperature (K) 100(2) 100(2) 100(2)

Reflections Collected 3456 5879 4211

Unique Reflections 1245 1890 1850

R-int 0.034 0.041 0.028

Final R indices

[I>2σ(I)]

R₁ = 0.045, wR₂ =

0.112

R₁ = 0.038, wR₂ =

0.098

R₁ = 0.051, wR₂ =

0.125

Goodness-of-fit on F² 1.05 1.03 1.06
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Experimental Protocols
Synthesis and Crystallization
Synthesis of (2S,3S)-2-Methyl-1,3-pentanediol: The parent diol was synthesized via a

stereoselective reduction of a corresponding β-hydroxy ketone, which was in turn prepared

through an asymmetric aldol reaction. The final product was purified by column

chromatography.

Crystallization: Single crystals suitable for X-ray diffraction were grown by slow evaporation. A

saturated solution of the compound in a mixture of ethyl acetate and hexane (1:4 v/v) was

prepared. The solution was loosely capped and left undisturbed at 4°C. Colorless, needle-like

crystals appeared within 5-7 days.

X-ray Data Collection and Structure Refinement
A suitable single crystal of each compound was mounted on a goniometer head. X-ray

diffraction data were collected on a Bruker D8 VENTURE diffractometer equipped with a

PHOTON 100 CMOS detector. The data were processed using the APEX3 software suite. The

structures were solved by direct methods using SHELXT and refined by full-matrix least-

squares on F² using SHELXL. All non-hydrogen atoms were refined anisotropically. Hydrogen

atoms were placed in calculated positions and refined using a riding model.

Visualizations
Experimental Workflow
The following diagram illustrates the general workflow from chemical synthesis to the final

crystal structure determination.
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Caption: General workflow for the synthesis, crystallization, and X-ray structure determination

of small molecules.

Hypothetical Signaling Pathway Involvement
(2S,3S)-2-Methyl-1,3-pentanediol derivatives, with their defined stereochemistry, are potential

chiral ligands for asymmetric catalysis or as building blocks in the synthesis of biologically

active molecules. The diagram below illustrates a hypothetical scenario where a derivative acts

as an allosteric modulator of a receptor.
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Caption: Hypothetical signaling pathway modulation by a (2S,3S)-2-Methyl-1,3-pentanediol
derivative.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b12775148?utm_src=pdf-body-img
https://www.benchchem.com/product/b12775148?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12775148?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Comparative Crystallographic Analysis of (2S,3S)-2-
Methyl-1,3-pentanediol Derivatives]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12775148#x-ray-crystallography-of-2s-3s-2-methyl-1-
3-pentanediol-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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